molecular formula C6H7BrN4O B2755827 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide CAS No. 872093-45-3

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide

Cat. No.: B2755827
CAS No.: 872093-45-3
M. Wt: 231.053
InChI Key: FWSIECFGOWYELK-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one; hydrobromide (CAS Number: 872093-45-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment and infectious diseases. This article reviews the biological activity of 6-amino-pyrazolopyrimidine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for 6-amino-pyrazolopyrimidine hydrobromide is C6H7BrN4OC_6H_7BrN_4O, with a molecular weight of 231.05 g/mol. The compound features a fused ring system consisting of both pyrazole and pyrimidine moieties, which contributes to its biological activity and solubility in aqueous solutions due to the presence of the hydrobromide salt.

Current research suggests that 6-amino-pyrazolopyrimidine may act through several mechanisms:

  • Kinase Inhibition : Compounds within this scaffold have been studied for their ability to inhibit kinases, which are crucial in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .
  • Enzyme Interaction : The compound's interaction with specific enzymes, such as membrane-bound pyrophosphatases (mPPases), has been explored. For instance, derivatives have shown promising results against Plasmodium falciparum, indicating potential antimalarial activity .

Biological Activities

The biological activities associated with 6-amino-pyrazolopyrimidine include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For example, a lead compound derived from the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibited significant potency against KDM5 inhibitors with an EC50 value of 0.34 μM .
  • Antimicrobial Properties : Research has identified antibacterial activity against Mycobacterium tuberculosis and antiparasitic effects against various protozoa, including Leishmania and Trypanosoma species .
  • Antiviral Potential : The compound has also been investigated for its antiviral properties, particularly against HIV, although specific data on its efficacy remains limited .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/TargetIC50/EC50 ValuesReference
AnticancerKDM5 InhibitorsEC50 = 0.34 μM
AntimalarialPlasmodium falciparumIC50 = 3.6 μM
AntibacterialMycobacterium tuberculosisNot specified
AntiviralHIVNot specified

Notable Research

A study focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as selective inhibitors for various enzymes involved in cancer progression. The research demonstrated that modifications at specific positions on the scaffold could enhance potency and selectivity for target enzymes .

Properties

IUPAC Name

6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIECFGOWYELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C(C2=O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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